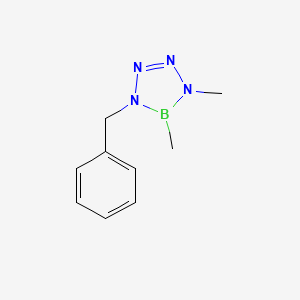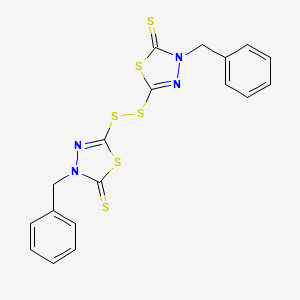
5,5'-Disulfanediylbis(3-benzyl-1,3,4-thiadiazole-2(3H)-thione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Disulfanediylbis(3-benzyl-1,3,4-thiadiazole-2(3H)-thione) is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Disulfanediylbis(3-benzyl-1,3,4-thiadiazole-2(3H)-thione) typically involves the reaction of appropriate benzyl-substituted thiadiazole precursors with sulfur sources under controlled conditions. Common reagents used in the synthesis include benzyl chloride, thiourea, and sulfur. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Disulfanediylbis(3-benzyl-1,3,4-thiadiazole-2(3H)-thione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Thiadiazole derivatives have shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound may be explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.
Mecanismo De Acción
The mechanism of action of 5,5’-Disulfanediylbis(3-benzyl-1,3,4-thiadiazole-2(3H)-thione) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interacting with DNA or RNA: Affecting gene expression and protein synthesis.
Generating reactive oxygen species (ROS): Inducing oxidative stress and cell damage.
Comparación Con Compuestos Similares
Similar Compounds
5,5’-Disulfanediylbis(1,3,4-thiadiazole-2(3H)-thione): Lacks the benzyl groups but shares the core thiadiazole structure.
3-Benzyl-1,3,4-thiadiazole-2(3H)-thione: Contains a single thiadiazole ring with a benzyl group.
1,3,4-Thiadiazole derivatives: A broad class of compounds with varying substituents and biological activities.
Uniqueness
5,5’-Disulfanediylbis(3-benzyl-1,3,4-thiadiazole-2(3H)-thione) is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiadiazole derivatives. The presence of benzyl groups and disulfide linkages can influence its reactivity, stability, and interactions with biological targets.
Propiedades
Número CAS |
113755-06-9 |
|---|---|
Fórmula molecular |
C18H14N4S6 |
Peso molecular |
478.7 g/mol |
Nombre IUPAC |
3-benzyl-5-[(4-benzyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C18H14N4S6/c23-17-21(11-13-7-3-1-4-8-13)19-15(25-17)27-28-16-20-22(18(24)26-16)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clave InChI |
YPQZMFRGRIUBJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=S)SC(=N2)SSC3=NN(C(=S)S3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14317667.png)
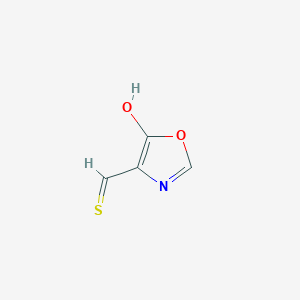

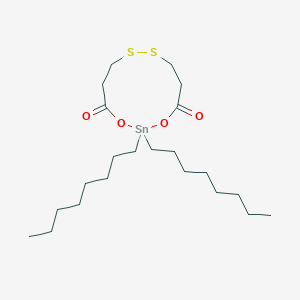

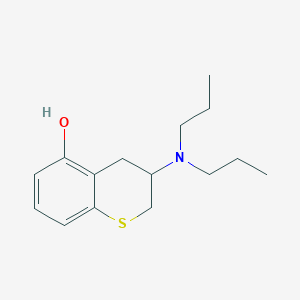
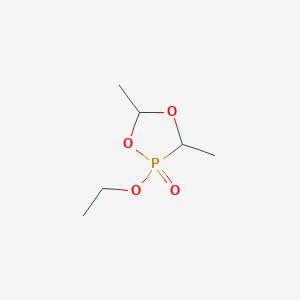
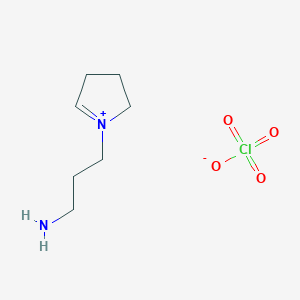

![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate](/img/structure/B14317707.png)
